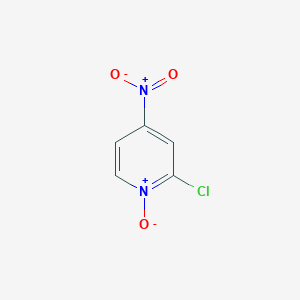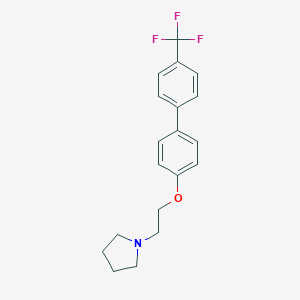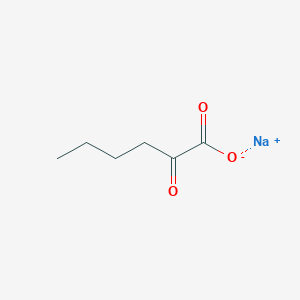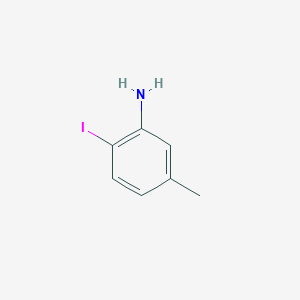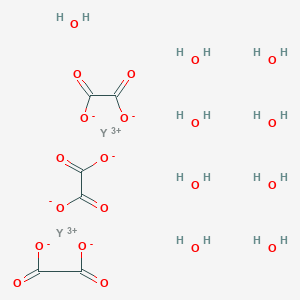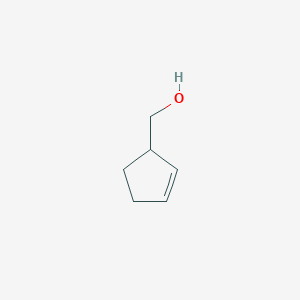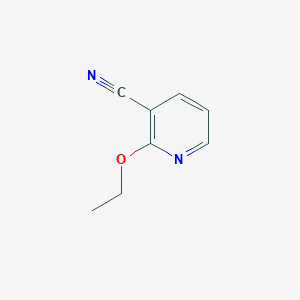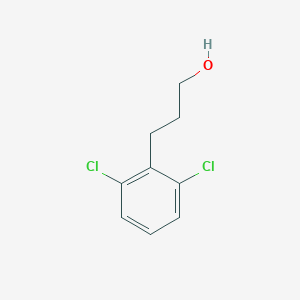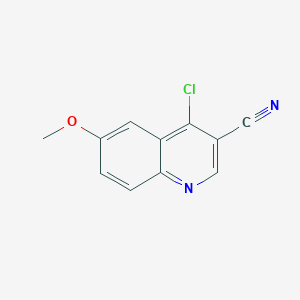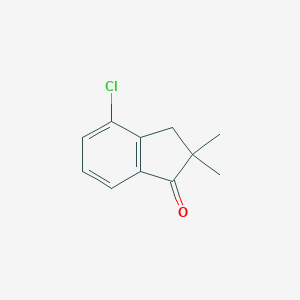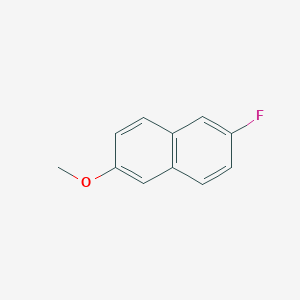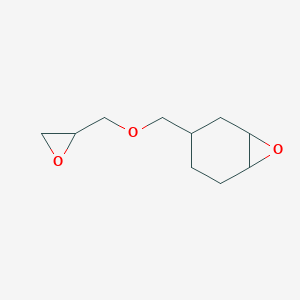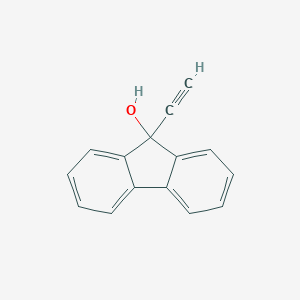
9-乙炔基-9-芴醇
描述
9-Ethynyl-9-fluorenol is a multifunctional compound that has garnered attention for its synthesis, molecular structure, chemical reactions, physical properties, and chemical properties. Its derivatives are explored for various applications, including optoelectronic materials due to their luminescent properties with high quantum yields (Jianchuan Ye et al., 2007).
Synthesis Analysis
The synthesis of 9-ethynyl-9-fluorenol and its derivatives involves sophisticated chemical processes that enable the exploration of its crystallographic and optical properties. Jianchuan Ye et al. (2007) elaborated on the synthesis methods and characterization of these compounds, highlighting their potential in the field of optoelectronics due to their luminescent properties.
Molecular Structure Analysis
The molecular structure of 9-ethynyl-9-fluorenol has been analyzed through various spectroscopic methods, providing insights into its crystal effects on molecular charge densities. A detailed study by Overgaard et al. (2003) utilized low-temperature single-crystal X-ray diffraction data to determine the charge density distribution in crystalline 9-ethynyl-9-fluorenol, comparing it with theoretical DFT calculations (J. Overgaard et al., 2003).
Chemical Reactions and Properties
Various chemical reactions and properties of 9-ethynyl-9-fluorenol have been explored, demonstrating the compound's versatility. For instance, its ability to form derivatives through reactions with triaryltin hydride and its reaction pathways leading to organotin compounds have been documented, showcasing the compound's reactivity and potential for creating diverse chemical structures (Qian Ming & F. Fang, 2000).
Physical Properties Analysis
The study of 9-ethynyl-9-fluorenol's physical properties, such as its crystal structure and solubility, contributes to understanding its interactions and stability in various environments. The analysis of its crystal structure reveals important details about its molecular geometry and packing in the solid state, influencing its physical behavior and applications.
Chemical Properties Analysis
The chemical properties of 9-ethynyl-9-fluorenol, including its reactivity and the nature of its derivatives, are crucial for its applications in materials science and chemistry. Its photochemical properties, for example, have been investigated to understand the generation of fluorenyl cations and their stability, which is significant for developing photovoltaic materials and understanding reaction mechanisms (Mathew Bancerz et al., 2010).
科学研究应用
光电材料:合成并表征了一系列衍生自 9-乙炔基-9-芴醇的化合物,揭示了一些衍生物具有高量子产率的发光性。这表明基于其光学性质作为光电材料的潜在用途 (Ye 等,2007).
分子电荷密度:研究了结晶 9-乙炔基-9-芴醇中的电荷密度分布,提供了对分子静电势和原子电荷的见解。这对于理解和设计具有特定电子特性的材料具有重要意义 (Overgaard 等,2003).
聚合物化学:制备并表征了聚(9-乙炔基-9-芴醇)。由于其具有芴基团的共轭聚合物骨架体系,在导电聚合物领域显示出潜在的应用,表现出光致发光和特定的带隙 (Jang 和 Son,2014).
电化学研究:研究了包括 9-芴醇在内的甲醇芳基衍生物的电还原,显示了在设计电化学反应和理解类似有机分子行为中的潜在应用 (Mendkovich 等,2016).
沸石中的动力学稳定:探讨了在碱金属沸石中 9-芴醇的光异解产生的 9-芴基阳离子的反应性。这提供了对非质子交换沸石对亲电客体的稳定作用的见解,这可能有利于催化或材料储存 (O'neill 等,2000).
爆炸物检测:对 9-乙炔基-9-羟基蒽酮(9-乙炔基-9-芴醇的衍生物)的研究表明,对 TNT 和 HMX 等爆炸物具有高荧光响应,表明其作为检测爆炸物的传感材料的潜力 (Liu,2011).
超分子化学:合成了衍生自 9-乙炔基-9-芴醇的客体化合物,并研究了它们的包合特性。客体络合时颜色的变化和超分子相互作用模式对设计具有响应特性的材料具有重要意义 (Hosseinzadeh 等,2007).
作用机制
Target of Action
The primary targets of 9-Ethynyl-9-fluorenol are currently unknown
Mode of Action
It is known that the lipophilicity of 9-ethynyl-9-fluorenol is higher than that of drugs like modafinil and amphetamine, suggesting that it may penetrate the blood-brain barrier more readily .
Biochemical Pathways
Studies on fluorene, a structurally similar compound, suggest that the metabolic pathway is initiated from the c-9 position, resulting in 9-fluorenol . The growth and metabolism characteristics analysis of certain strains have shown potential in fluorene catabolism .
Pharmacokinetics
Its lipophilicity suggests that it may have good bioavailability due to its potential to cross biological membranes .
Result of Action
A study on the charge density distribution of 9-Ethynyl-9-fluorenol suggests that it may have unique electronic properties .
Action Environment
The action, efficacy, and stability of 9-Ethynyl-9-fluorenol can be influenced by various environmental factors. For instance, it is considered hazardous by the 2012 OSHA Hazard Communication Standard, with specific target organ toxicity to the respiratory system .
安全和危害
属性
IUPAC Name |
9-ethynylfluoren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c1-2-15(16)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h1,3-10,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZVVJGCZZAWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C2=CC=CC=C2C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333823 | |
| Record name | 9-Ethynyl-9-fluorenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13461-74-0 | |
| Record name | 9-Ethynyl-9-fluorenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of 9-Ethynyl-9-fluorenol and how is it typically characterized?
A: 9-Ethynyl-9-fluorenol is an organic compound featuring a fluorene core with a hydroxyl group and an ethynyl group attached to the central carbon atom (position 9). Its molecular formula is C15H10O and its molecular weight is 206.24 g/mol. [] The compound is often characterized using various spectroscopic techniques. For instance, its conjugated polymer backbone and functional groups are commonly identified through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. [] X-ray diffraction studies are also employed to investigate its crystal structure and supramolecular interactions, particularly in the presence of guest molecules. []
Q2: What unique optical properties does 9-Ethynyl-9-fluorenol and its derivatives exhibit?
A: Poly(9-ethynyl-9-fluorenol), a polymer derived from 9-Ethynyl-9-fluorenol, demonstrates interesting optical properties, including a UV-Vis absorption spectrum extending up to approximately 600 nm and a band gap of 2.20 eV. [] This suggests potential applications in optoelectronic devices. Additionally, derivatives like 2,7-dibromo-9-ethynyl-9-fluorenol exhibit color changes (from yellow to colorless) upon complexation with guest molecules, making them intriguing candidates for sensing applications. []
Q3: How is 9-Ethynyl-9-fluorenol employed in the synthesis of organometallic compounds?
A: 9-Ethynyl-9-fluorenol serves as a valuable precursor in organometallic chemistry, specifically in the synthesis of ruthenium allenylidene complexes. [] It reacts with appropriate ruthenium precursors to afford complexes where the ethynyl group is transformed into an allenylidene moiety (C=C=C) directly attached to the ruthenium center. This highlights the versatility of 9-Ethynyl-9-fluorenol as a building block for synthesizing organometallic complexes with potential applications in catalysis or materials science.
Q4: Are there any studies on the charge density distribution within the 9-Ethynyl-9-fluorenol molecule?
A: Yes, researchers have investigated the experimental charge density distribution of crystalline 9-Ethynyl-9-fluorenol using high-resolution X-ray diffraction data at low temperature (100 K). [] This study involved refining a pseudo-atomic multipolar expansion model against the experimental data and comparing it with theoretical Density Functional Theory (DFT) calculations. The findings revealed the presence of two distinct types of medium-strength OH---O hydrogen bonds in the crystal structure, impacting the overall charge density distribution.
Q5: What are the potential applications of 9-Ethynyl-9-fluorenol derivatives in material science?
A: Derivatives like 2,7-dibromo-9-alkynylfluorenols have shown potential in supramolecular chemistry due to their ability to form inclusion complexes with guest molecules. [] The change in color upon guest inclusion makes them promising candidates for sensing applications. Additionally, the synthesis of poly(9-ethynyl-9-fluorenol) with its conjugated backbone and interesting optical properties [] indicates potential applications in organic electronics and photonics.
Q6: Are there any known reactions of 9-Ethynyl-9-fluorenol with thionyl chloride?
A: While specific details about the reaction of 9-Ethynyl-9-fluorenol with thionyl chloride are not elaborated upon in the provided abstracts, research suggests that this reaction is feasible. [] Further investigation into the reaction products and conditions could provide valuable insights into the reactivity of 9-Ethynyl-9-fluorenol and its potential as a synthetic intermediate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


